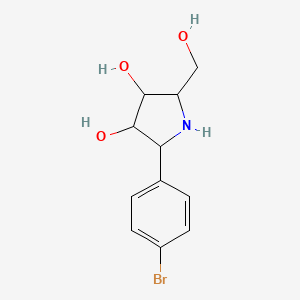
Clays
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clays are naturally occurring materials composed primarily of fine-grained minerals. These minerals are typically phyllosilicates, which are characterized by their layered structures. This compound are formed through the weathering and erosion of rocks containing silicate minerals. They are known for their plasticity when wet and their ability to harden upon drying or firing. This compound have been used for thousands of years in pottery, construction, and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Clays can be synthesized in the laboratory through various methods. One common method involves the hydrothermal synthesis of clay minerals. This process typically involves the reaction of silicate and aluminum sources under high temperature and pressure conditions. For example, kaolinite, a type of clay, can be synthesized by reacting aluminum hydroxide with silicic acid at temperatures around 200°C and pressures of 1-2 MPa.
Industrial Production Methods
In industrial settings, this compound are typically mined from natural deposits. The raw clay is then processed to remove impurities and improve its properties. This processing may include washing, centrifugation, and chemical treatments. For example, bentonite clay is often treated with sodium carbonate to enhance its swelling properties.
化学反应分析
Types of Reactions
Clays can undergo various chemical reactions, including:
Ion Exchange Reactions: this compound have the ability to exchange cations with their environment. This property is utilized in water purification and soil remediation.
Acid-Base Reactions: this compound can react with acids and bases, leading to changes in their structure and properties.
Thermal Reactions: When heated, this compound can undergo dehydroxylation, leading to the formation of new phases such as metakaolin.
Common Reagents and Conditions
Ion Exchange: Common reagents include sodium chloride and calcium chloride solutions.
Acid-Base Reactions: Hydrochloric acid and sodium hydroxide are frequently used.
Thermal Reactions: Heating in a furnace at temperatures ranging from 500°C to 1000°C.
Major Products
Ion Exchange: Modified this compound with different cation compositions.
Acid-Base Reactions: Altered this compound with modified surface properties.
Thermal Reactions: Metakaolin and other thermally altered phases.
科学研究应用
Clays have a wide range of scientific research applications, including:
Chemistry: this compound are used as catalysts and catalyst supports in various chemical reactions. For example, they are used in the synthesis of zeolites and other porous materials.
Biology: this compound are studied for their potential use in drug delivery systems. Their layered structure allows for the intercalation of drugs, which can be released in a controlled manner.
Medicine: this compound are used in wound dressings and as adsorbents for toxins. They have been investigated for their potential to remove heavy metals from the body.
Industry: this compound are used in the production of ceramics, cement, and paper. They are also used as drilling muds in the oil and gas industry.
作用机制
The mechanism by which clays exert their effects depends on their specific application. In catalysis, this compound provide a large surface area and active sites for chemical reactions. In drug delivery, the layered structure of this compound allows for the intercalation and controlled release of drugs. In adsorption, this compound can trap and immobilize contaminants through ion exchange and surface interactions.
相似化合物的比较
Clays can be compared with other similar compounds such as:
Zeolites: Like this compound, zeolites are aluminosilicate minerals with a porous structure. zeolites have a more rigid and well-defined framework, making them highly effective as molecular sieves and catalysts.
Micas: Micas are also phyllosilicates with a layered structure. micas have a higher degree of crystallinity and are less plastic than this compound.
Talc: Talc is a magnesium silicate with a layered structure similar to this compound. talc is much softer and has a greasy feel, making it useful as a lubricant and in cosmetics.
List of Similar Compounds
- Zeolites
- Micas
- Talc
- Vermiculite
- Pyrophyllite
属性
CAS 编号 |
1302-87-0 |
|---|---|
分子式 |
C21H30O5 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-[1-(diphenylmethyl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B1170049.png)

